molecular formula C10H8BrNO2 B12975861 2-Bromo-5-(2-methoxyphenyl)oxazole

2-Bromo-5-(2-methoxyphenyl)oxazole

Cat. No.: B12975861
M. Wt: 254.08 g/mol
InChI Key: ZQJJDCIMMMAAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(2-methoxyphenyl)oxazole is a brominated heterocyclic compound featuring an oxazole core substituted at position 2 with a bromine atom and at position 5 with a 2-methoxyphenyl group. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions, while the 2-methoxyphenyl group contributes steric and electronic effects that influence solubility and biological interactions .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-bromo-5-(2-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNO2/c1-13-8-5-3-2-4-7(8)9-6-12-10(11)14-9/h2-6H,1H3

InChI Key

ZQJJDCIMMMAAAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-methoxyphenyl)oxazole typically involves the bromination of 5-(2-methoxyphenyl)oxazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-5-(2-methoxyphenyl)oxazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

  • Substituted oxazoles, aldehydes, acids, and dihydro-oxazole derivatives.

Scientific Research Applications

2-Bromo-5-(2-methoxyphenyl)oxazole has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-methoxyphenyl)oxazole largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent type, position, and heterocyclic core. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-Bromo-5-(2-methoxyphenyl)oxazole C₁₀H₈BrNO₂ 2-Br, 5-(2-MeO-C₆H₄) 254.08 (calc.) Ortho-methoxy enhances steric hindrance; bromine enables Suzuki coupling
5-(2-Bromo-6-fluoro-3-methoxyphenyl)oxazole C₁₀H₇BrFNO₂ 5-(2-Br,6-F,3-MeO-C₆H₂) 272.07 Fluorine increases electronegativity; meta-methoxy alters electronic density
5-Ethoxy-2-(2-methoxyphenyl)-4-phenyloxazole C₁₈H₁₇NO₃ 4-Ph, 5-EtO, 2-(2-MeO-C₆H₄) 295.33 Ethoxy group improves lipophilicity; phenyl at position 4 adds rigidity
5-Bromo-4-methyl-2-phenyl-1,3-oxazole C₁₀H₈BrNO 5-Br, 4-Me, 2-Ph 238.08 Methyl and phenyl groups enhance steric bulk; simpler substitution pattern
2-Bromo-5-(oxan-4-yl)-1,3-oxazole C₈H₁₀BrNO₂ 5-(Tetrahydropyran) 232.08 Tetrahydropyran substituent increases solubility in polar solvents

Key Observations :

  • Substituent Position : The ortho-methoxy group in the target compound may hinder rotational freedom compared to para-substituted analogs (e.g., 5g in ) .
  • Lipophilicity : Ethoxy and tetrahydropyran groups improve solubility, whereas phenyl groups enhance hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.